

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BIIB091

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

BIIB091 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of relapsing forms of multiple sclerosis (MS). This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of BIIB091. The data presented herein demonstrates that BIIB091 effectively inhibits BTK signaling in B cells and myeloid cells, leading to modulation of downstream inflammatory responses. Clinical studies in healthy volunteers have established a pharmacokinetic and pharmacodynamic profile that supports further development, with an immediate-release formulation identified as optimal for achieving desired therapeutic exposures.

### Introduction

Bruton's tyrosine kinase is a critical signaling enzyme in B cells and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis.[1] **BIIB091** is a novel, orally administered small molecule that reversibly binds to BTK, inhibiting its kinase activity and subsequent downstream signaling pathways involved in inflammation.[1] This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of **BIIB091**, based on available preclinical and clinical data.



## **Pharmacodynamics**

**BIIB091** has demonstrated potent and selective inhibition of BTK in a variety of in vitro and in vivo models.

### **In Vitro Potency**

**BIIB091** exhibits potent inhibitory activity against BTK and downstream signaling pathways in various cell types. The half-maximal inhibitory concentrations (IC50) from key in vitro assays are summarized in the table below.

Assay Target/Endpoint	Cell Type	IC50 (nM)
BTK Phosphorylation	Human Whole Blood	24[2]
PLCy2 Phosphorylation	Ramos Human B-cell Line	6.9[2]
CD69 Activation (anti-IgM stimulated)	Human PBMCs	6.9[2]
FcyR-induced ROS Production	Purified Primary Neutrophils	4.5[2]
FcyRI and FcyRIII-mediated TNFα secretion	Human Monocytes	1.3 - 8.0[2]
BCR-mediated B-cell Activation (CD69/CD63)	Human Whole Blood	71[2]
FceR-induced Basophil Activation (CD69/CD63)	Human Whole Blood	82[2]

### **In Vivo Pharmacodynamics**

In a Phase 1 study involving healthy volunteers, **BIIB091** demonstrated dose-dependent inhibition of B-cell function.[1] Twice-daily administration of **BIIB091** for 14 days resulted in complete inhibition of B-cell activation over the dosing interval.[1]

### **Pharmacokinetics**



The pharmacokinetic properties of **BIIB091** have been evaluated in preclinical species and in Phase 1 clinical trials with healthy volunteers.

### **Preclinical Pharmacokinetics**

Preclinical studies have demonstrated that **BIIB091** possesses drug-like properties suitable for clinical development.[3]

Species	Formulation	Dosing	Key Findings
Mouse	Oral (p.o.), twice daily for 10 days	0.03-30 mg/kg	Reduced anti-NP IgM antibody titers by 22- 88%.[2]

#### **Clinical Pharmacokinetics**

Phase 1 clinical trials (NCT03943056, NCT04564612) have been conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of various formulations of BIIB091.[4][5]

An immediate-release (IR) tablet formulation was selected for further development.[6] Key findings from these studies include:

- Food Effect: The impact of food on the absorption of BIIB091 has been studied.
- Drug-Drug Interactions: Co-administration with a CYP3A4 inhibitor (itraconazole) resulted in an approximate 2-fold increase in the maximum concentration (Cmax) and a 3 to 4-fold increase in the total exposure (AUC) of BIIB091.[4] Co-administration with a proton pump inhibitor (rabeprazole) also affected BIIB091's pharmacokinetics.[4]

While specific quantitative data for Cmax, Tmax, AUC, and half-life from the published literature are limited, the studies aimed to achieve a steady-state trough concentration (Ctrough) of > 221 ng/mL.[7]

### **Experimental Protocols**



# In Vitro BTK Phosphorylation Assay in Human Whole Blood

- Objective: To determine the potency of BIIB091 in inhibiting BTK autophosphorylation in a physiologically relevant matrix.
- · Methodology:
  - Healthy human whole blood samples were treated with varying concentrations of BIIB091 or vehicle (DMSO).
  - Total BTK protein was captured from cell lysates using a BTK-specific monoclonal antibody immobilized on a plate.
  - The level of BTK phosphorylation was quantified using an anti-phosphotyrosine antibody.
  - IC50 values were calculated from the concentration-response curves.

# Phase 1 Single and Multiple Ascending Dose Study in Healthy Volunteers (NCT03943056)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of BIIB091.[8]
- Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study.[8]
- Participants: Healthy adult volunteers.[8]
- Methodology:
  - Single Ascending Dose (SAD) Phase: Participants received a single oral dose of BIIB091 or placebo in a fasted state.[8]
  - Multiple Ascending Dose (MAD) Phase: Participants received twice-daily oral doses of
     BIIB091 or placebo for 13 days, with a single dose on Day 14.[8]



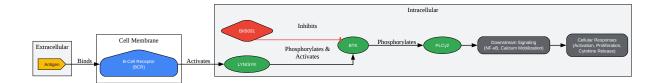
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of BIIB091.
- Pharmacodynamic Assessments: B-cell activation markers were assessed to evaluate the biological effect of BIIB091.

# Phase 1 Formulation and Food Effect Study (NCT04564612)

- Objective: To evaluate the pharmacokinetic profiles of modified-release (MR) and immediate-release (IR) formulations of BIIB091 and to assess the impact of food and co-administered drugs.[5]
- Study Design: An open-label, pharmacokinetic study with multiple parts.[5]
- Participants: Healthy adult volunteers.[5]
- Methodology:
  - Part 1 & 1B: Evaluation of single doses of MR and IR formulations in a fasted state.[5]
  - Part 2: Assessment of the effect of a proton pump inhibitor and a CYP3A4 inhibitor on the pharmacokinetics of the selected BIIB091 formulation.[5]
  - Part 3: Evaluation of the pharmacokinetics of the selected BIIB091 regimen after multiple doses.[5]
  - Pharmacokinetic Sampling: Serial blood samples were collected to characterize the concentration-time profile of BIIB091.

# Signaling Pathways and Experimental Workflows BIIB091 Mechanism of Action: BTK Signaling Pathway Inhibition



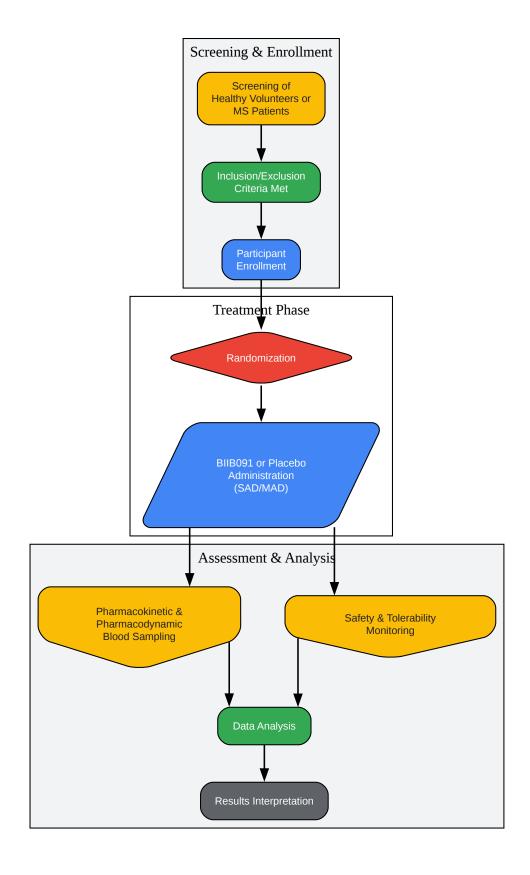


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Caption: **BIIB091** inhibits BTK phosphorylation, blocking downstream signaling from the B-Cell Receptor.

# High-Level Clinical Trial Workflow for BIIB091





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Caption: A generalized workflow for Phase 1 clinical trials of **BIIB091**.



### Conclusion

**BIIB091** is a potent and selective reversible BTK inhibitor with a well-characterized pharmacodynamic profile. It effectively inhibits key signaling pathways in immune cells central to the pathophysiology of multiple sclerosis. Phase 1 clinical trials have established a foundational understanding of its pharmacokinetic properties in humans and have identified a suitable oral formulation for further clinical investigation in patients with relapsing forms of MS. The collective data support the continued development of **BIIB091** as a potential novel therapeutic for this chronic autoimmune disease.

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### References

- 1. Next-generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits
  B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physicochemical Properties Frontage Laboratories [frontagelab.com]
- 4. 257HV105 | Biogen TrialTransparency [biogentrialtransparency.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry PMC [pmc.ncbi.nlm.nih.gov]
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